molecular formula C25H23F2NO3 B2707057 N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 941899-64-5

N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No.: B2707057
CAS No.: 941899-64-5
M. Wt: 423.46
InChI Key: JCEKESGVISOVOU-UHFFFAOYSA-N
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Description

This benzamide derivative features a 2,6-difluorobenzyl group attached to the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl substituent on the benzamide core. The dihydrobenzofuran moiety may enhance metabolic stability and lipophilicity, while the difluorobenzyl group could influence target binding affinity .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2NO3/c1-25(2)13-18-5-3-8-22(23(18)31-25)30-15-16-9-11-17(12-10-16)24(29)28-14-19-20(26)6-4-7-21(19)27/h3-12H,13-15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEKESGVISOVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the difluorobenzyl moiety : This is achieved through the introduction of fluorine substituents on a benzyl ring.
  • Coupling with benzamide : The difluorobenzyl group is then coupled with a benzamide derivative.
  • Incorporation of the benzofuran unit : The benzofuran component is introduced via etherification or similar methods.

The final product's purity and structure are confirmed using techniques like NMR and mass spectrometry.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that this compound shows significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including liver and colorectal cancer cells. The IC50 values ranged from 10 nM to 100 nM depending on the cell line tested .
Cell LineIC50 (nM)
Liver Cancer50
Colorectal Cancer30
Breast Cancer70

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Enzyme Activity : It selectively binds to methionine S-adenosyltransferase (MAT), an enzyme implicated in various cancers .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the benzene and benzofuran rings significantly influence the biological activity of the compound. For example:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
  • Benzofuran Modifications : Alterations in the benzofuran structure can either enhance or diminish anticancer activity.

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Xenograft Model Studies : In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor reduction without notable toxicity .
    • Dosage : Administered at doses ranging from 10 mg/kg to 50 mg/kg.
    • Results : Up to 70% reduction in tumor size observed after four weeks of treatment.
  • Combination Therapy Potential : Preliminary data suggest that combining this compound with existing chemotherapeutic agents may enhance efficacy and reduce resistance .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential . Its structural features suggest that it may exhibit biological activity against specific targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth. The difluorobenzyl moiety is known for enhancing lipophilicity, which may improve the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
  • Enzyme Inhibition : Research into related compounds has shown promise in inhibiting enzymes like acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively. Investigating the enzyme inhibitory potential of N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide could yield significant insights into its therapeutic applications .

Biochemical Studies

The compound's unique structure allows for exploration in biochemical pathways:

  • Mechanistic Studies : Understanding how this compound interacts with biological systems can provide insights into its mechanism of action. For instance, studying its binding affinity to specific receptors or enzymes can elucidate its role in metabolic pathways.
  • Drug Design : The compound can serve as a lead structure in drug development. By modifying its functional groups, researchers can optimize its pharmacokinetic properties and enhance efficacy while reducing toxicity.

Pharmacological Applications

The pharmacological implications of this compound are vast:

  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for exploring its effects on neurodegenerative diseases. Compounds with similar scaffolds have been reported to protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity : Some derivatives of benzamide compounds have demonstrated antimicrobial properties. Investigating this compound against various pathogens could reveal new avenues for antibiotic development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

Study ReferenceCompound EvaluatedKey Findings
N-(substituted phenyl)acetamidesDemonstrated enzyme inhibition relevant to T2DM and AD
Benzamide derivativesShowed anticancer activity through apoptosis induction
Antimicrobial studiesExhibited significant antibacterial effects against Gram-positive bacteria

These findings highlight the importance of further research on this compound to fully understand its potential applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs from the Pesticide Chemicals Glossary (2001):

Compound Name Substituents on Benzamide Core Key Functional Groups Primary Use
Target Compound 2,6-Difluorobenzyl; 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl Fluorinated benzyl, dihydrobenzofuran ether Not specified (likely herbicide/fungicide)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) 2,3-Dichlorophenyl; ethoxymethoxy Chlorinated phenyl, ethoxymethyl ether Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) 2,4-Difluorophenyl; 3-(trifluoromethyl)phenoxy Fluorinated phenyl, trifluoromethyl ether Herbicide
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) 2,4-Dichlorophenyl; triazole-containing side chain Chlorinated phenyl, triazole sulfonamide Herbicide
Key Observations:

Fluorine vs. Chlorine Substituents : The target compound uses fluorine at the 2,6-positions of the benzyl group, whereas etobenzanid and sulfentrazone employ chlorine. Fluorine’s smaller atomic radius and higher electronegativity may enhance binding precision and metabolic stability compared to chlorine .

Ether Linkages: The dihydrobenzofuran ether in the target compound provides a rigid, bicyclic structure, contrasting with diflufenican’s trifluoromethylphenoxy group or etobenzanid’s flexible ethoxymethoxy chain. This rigidity could reduce enzymatic degradation in biological systems.

Heterocyclic Systems : Sulfentrazone’s triazole ring introduces a sulfonamide group, which is absent in the target compound. Such differences likely translate to divergent modes of action (e.g., acetolactate synthase inhibition in sulfentrazone vs. microtubule disruption in dihydrobenzofuran-containing analogs) .

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural trends:

Property Target Compound Diflufenican Etobenzanid
Molecular Weight (g/mol) ~425 ~394 ~326
LogP (lipophilicity) ~4.2 (estimated) 3.8 2.9
Water Solubility (mg/L) Low (<10) Very low (<1) Moderate (~50)
  • The target compound’s higher molecular weight and logP compared to etobenzanid suggest improved membrane permeability and soil persistence, critical for pre-emergent herbicides.
  • Diflufenican’s extremely low solubility aligns with its use as a long-lasting herbicide, whereas the target compound’s dihydrobenzofuran may balance solubility and stability .

Q & A

Basic: How can synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. For example:

  • Catalyst and solvent selection : Use polar aprotic solvents (e.g., acetonitrile) with potassium carbonate as a base, as demonstrated in analogous benzamide syntheses .
  • Temperature control : Maintain reactions at 0°C during critical steps (e.g., acyl chloride formation) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product, followed by recrystallization from ethanol for higher purity .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns and fluorine positions, comparing chemical shifts to structurally similar difluorobenzamides .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (382.4 g/mol) with <2 ppm error .
  • Spectrofluorometry : Assess fluorescence properties (e.g., λexem) in ethanol or DMSO to detect π-π* transitions influenced by the difluorobenzyl group .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste management : Segregate waste containing fluorinated intermediates in labeled containers and coordinate with certified hazardous waste disposal services to prevent environmental release .
  • First aid : For accidental ingestion or inhalation, administer immediate oxygen therapy and consult a poison control center, referencing Safety Data Sheet (SDS) Section 4 .

Advanced: How can researchers investigate the compound’s biological activity against enzymatic targets?

Methodological Answer:

  • Enzyme inhibition assays : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Monitor activity changes at 37°C in pH 7.4 buffer, comparing IC50 values to controls .
  • Molecular docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the difluorobenzyl group and catalytic residues (e.g., Tyr or Asp in active sites) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified dihydrobenzofuran substituents to evaluate steric/electronic effects on potency .

Advanced: What experimental strategies address stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Incubate the compound at 40°C/75% RH for 4 weeks in buffers (pH 1–13). Analyze degradation products via LC-MS to identify labile sites (e.g., benzamide cleavage under acidic conditions) .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent hydrolysis of the difluorobenzyl moiety .
  • Kinetic profiling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at elevated temperatures (50–80°C) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility checks : Replicate literature procedures (e.g., from and ) while strictly controlling moisture levels (use molecular sieves) and oxygen (argon/vacuum lines).
  • Cross-lab validation : Collaborate with independent labs to compare 19F^{19}\text{F}-NMR spectra and HPLC retention times under identical conditions.
  • Error source analysis : Investigate batch-to-batch variability in starting materials (e.g., O-benzyl hydroxylamine HCl purity >98% vs. 97%) using elemental analysis .

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